4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid
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Overview
Description
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid is a complex organic compound that features both a thiazole ring and an anilino-substituted butanoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Anilino Group: This step might involve the reaction of an aniline derivative with a suitable electrophile.
Formation of the Butanoic Acid Moiety: This could involve the reaction of a suitable carboxylic acid derivative with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the anilino group.
Reduction: Reduction reactions could potentially modify the functional groups, such as reducing the carbonyl group in the butanoic acid moiety.
Substitution: Substitution reactions might occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Substitution Reagents: Halogens, nucleophiles, etc.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Anilino-Substituted Compounds: Compounds with similar anilino groups.
Butanoic Acid Derivatives: Compounds with similar butanoic acid moieties.
Uniqueness
The uniqueness of 4,5-Dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
171088-72-5 |
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Molecular Formula |
C14H19N3O3S |
Molecular Weight |
309.39 g/mol |
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-amine;4-(3-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO3.C3H6N2S/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(14)15;4-3-5-1-2-6-3/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5) |
InChI Key |
YBJXACNJSCEUHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
Origin of Product |
United States |
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